molecular formula C18H18ClN5O B3605317 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

Cat. No.: B3605317
M. Wt: 355.8 g/mol
InChI Key: OQBDGAXLPBIKKC-UHFFFAOYSA-N
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Description

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a tetrazole ring, a chlorophenyl group, and a trimethylphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which is often synthesized through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and trimethylphenyl groups are then introduced through substitution reactions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The tetrazole ring and the chlorophenyl group are known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

Properties

IUPAC Name

2-[5-(2-chlorophenyl)tetrazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O/c1-11-8-12(2)17(13(3)9-11)20-16(25)10-24-22-18(21-23-24)14-6-4-5-7-15(14)19/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBDGAXLPBIKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(2-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE

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